molecular formula C4H5N5O2 B594868 [1,2,5]Oxadiazolo[3,4-b]pyrazine, 1,4,5,6-tetrahydro-4-nitroso- CAS No. 131357-58-9

[1,2,5]Oxadiazolo[3,4-b]pyrazine, 1,4,5,6-tetrahydro-4-nitroso-

Cat. No.: B594868
CAS No.: 131357-58-9
M. Wt: 155.117
InChI Key: MZHOLCAGRVWYDG-UHFFFAOYSA-N
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Description

[1,2,5]Oxadiazolo[3,4-b]pyrazine, 1,4,5,6-tetrahydro-4-nitroso- is a heterocyclic compound with a unique structure that includes both oxadiazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,5]Oxadiazolo[3,4-b]pyrazine, 1,4,5,6-tetrahydro-4-nitroso- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with a nitrile oxide, leading to the formation of the oxadiazole ring, followed by further cyclization to form the pyrazine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

[1,2,5]Oxadiazolo[3,4-b]pyrazine, 1,4,5,6-tetrahydro-4-nitroso- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of [1,2,5]Oxadiazolo[3,4-b]pyrazine, 1,4,5,6-tetrahydro-4-nitroso- involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biological pathways, including signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1,2,5]Oxadiazolo[3,4-b]pyrazine, 1,4,5,6-tetrahydro-4-nitroso- lies in its combination of the oxadiazole and pyrazine rings, along with the presence of the nitroso group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

CAS No.

131357-58-9

Molecular Formula

C4H5N5O2

Molecular Weight

155.117

IUPAC Name

4-nitroso-5,6-dihydro-1H-[1,2,5]oxadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C4H5N5O2/c10-8-9-2-1-5-3-4(9)7-11-6-3/h1-2H2,(H,5,6)

InChI Key

MZHOLCAGRVWYDG-UHFFFAOYSA-N

SMILES

C1CN(C2=NONC2=N1)N=O

Origin of Product

United States

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